molecular formula C12H10F2 B1395082 1-(Difluoromethyl)-4-methylnaphthalene CAS No. 1221272-85-0

1-(Difluoromethyl)-4-methylnaphthalene

Cat. No. B1395082
CAS RN: 1221272-85-0
M. Wt: 192.2 g/mol
InChI Key: HIAZKKZLEVLELB-UHFFFAOYSA-N
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Description

Difluoromethylation is a process that involves the addition of a difluoromethyl group (-CF2H) to a molecule . This group is chemically inert and lipophilic, which helps pharmaceuticals and agrochemicals reach their intended targets and prevents them from being metabolized too quickly .


Synthesis Analysis

Difluoromethylation processes are based on X–CF2H bond formation where X is C (sp), C (sp2), C (sp3), O, N, or S . The last decade has witnessed an upsurge of metal-based methods that can transfer CF2H to C (sp2) sites both in stoichiometric and catalytic mode .


Chemical Reactions Analysis

Difluoromethylation of C (sp2)–H bond has been accomplished through Minisci-type radical chemistry, a strategy best applied to heteroaromatics . Examples of electrophilic, nucleophilic, radical, and cross-coupling methods have appeared to construct C (sp3)–CF2H bonds .

Scientific Research Applications

Fluorescent Tracer for IC Engine Applications

1-(Difluoromethyl)-4-methylnaphthalene, or more commonly 1-methylnaphthalene (1-MN), serves as a laser-induced fluorescence (LIF) tracer for imaging mixture formation and temperature distributions in internal combustion (IC) engines. The stability and reliability of LIF measurement results can be influenced by partial tracer oxidation, necessitating analysis of tracer and fuel consumption under various conditions, such as different residence times, global air-fuel ratios, pressures, and temperatures. This is crucial for accurate imaging and diagnostics in IC engine research and development (Fendt et al., 2020).

Autoignition in Surrogate Fuels

1-MN is prominently used as a representative aromatic hydrocarbon in surrogate fuels for diesel. Understanding its ignition characteristics is vital for designing efficient and cleaner combustion systems. Studies using a rapid compression machine (RCM) at various pressures, temperatures, and equivalence ratios in air provide insights into the ignition delay of 1-MN. These studies not only contribute to our knowledge of 1-MN's behavior under different conditions but also assist in evaluating the performance of chemical kinetic models used in estimating the ignition characteristics of such compounds (Kukkadapu & Sung, 2017).

Molecular Structure and Properties in Liquids

Research into the atomic and molecular structure of 1-methylnaphthalene in liquid form has provided valuable insights into intermolecular and intramolecular distances, coordination numbers, and packing coefficients. These studies are significant for understanding the properties of 1-MN and other molecular liquids, especially weakly polar monosubstituted derivatives of naphthalene, which have applications in various industrial and scientific processes (Drozdowski, 2002).

Electronic Structure and Photoelectrical Properties for DSSC Application

An experimental and theoretical investigation into the structure, vibrations, and electronic properties of 1-MN derivatives like 1,4-diacetoxy-2-methylnaphthalene (DAMN) sheds light on their potential applications in dye-sensitized solar cells (DSSCs). Understanding the energy gap of HOMO-LUMO, charge transfer interactions within the molecule, and the molecule's biological activity provides insights that are crucial for developing more efficient and effective solar cells (Gayathri, 2018).

Mechanism of Action

The mechanism of action of a difluoromethylated compound would depend on the specific compound and its intended use. For example, in the case of Eflornithine, a difluoromethylated compound used to treat African trypanosomiasis (sleeping sickness), it acts as an inhibitor of ornithine decarboxylase .

Future Directions

Difluoromethylation is of prime importance due to its applicability in functionalizing diverse fluorine-containing heterocycles, which are the core moieties of various biologically and pharmacologically active ingredients . The construction of difluoromethyl substituted scaffolds has been a highly intriguing research topic, and substantial progress has been made in the past decades .

properties

IUPAC Name

1-(difluoromethyl)-4-methylnaphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10F2/c1-8-6-7-11(12(13)14)10-5-3-2-4-9(8)10/h2-7,12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIAZKKZLEVLELB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C2=CC=CC=C12)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10F2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Difluoromethyl)-4-methylnaphthalene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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